Product packaging for 5,6-Dimethoxyisobenzofuran-1,3-dione(Cat. No.:CAS No. 4821-94-7)

5,6-Dimethoxyisobenzofuran-1,3-dione

Cat. No.: B2384068
CAS No.: 4821-94-7
M. Wt: 208.169
InChI Key: IMSDRBDUANUSRL-UHFFFAOYSA-N
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Description

Significance within Isobenzofuran (B1246724) and Phthalide (B148349) Chemistry

The isobenzofuranone, or phthalide, scaffold is a cornerstone in organic and medicinal chemistry due to its presence in numerous natural products and pharmacologically active compounds. rsc.orgnih.gov Phthalide derivatives are recognized for a wide array of biological activities, including anti-inflammatory effects. nih.gov The significance of 5,6-Dimethoxyisobenzofuran-1,3-dione lies in its role as a substituted phthalic anhydride (B1165640), a class of molecules that serves as a versatile precursor for a multitude of organic transformations. rsc.org

The addition of the two methoxy (B1213986) groups at the 5 and 6 positions of the aromatic ring is a critical structural modification. These electron-donating groups can influence the molecule's reactivity, solubility, and its potential interactions with biological targets. In the synthesis of complex molecules, such as phthalideisoquinoline alkaloids, the phthalide unit is a key structural component. acs.org The specific substitution pattern of this compound makes it a tailored starting material for constructing molecules where this particular oxygenation pattern is desired, allowing chemists to develop novel compounds with potentially enhanced or specific biological activities. rsc.org The development of new synthetic methodologies for creating diverse 3-substituted phthalides continues to be an active area of research, highlighting the importance of precursors like this compound. rsc.orgorganic-chemistry.org

Overview of Research Trajectories for Related Dione (B5365651) Systems in Organic and Medicinal Chemistry

Dione systems, particularly cyclic diones, are privileged structures in chemical research due to their synthetic versatility and broad range of applications. Research trajectories for these compounds are diverse and impactful, spanning multiple scientific disciplines.

In medicinal chemistry , dione derivatives are at the forefront of drug discovery. Phthalimides (isoindole-1,3-diones), which are structurally related to phthalic anhydrides, exhibit a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, and anti-HIV properties. rsc.org Similarly, purine (B94841) dione derivatives are investigated for their wide-ranging pharmacological potential. irjms.comresearchgate.net The core strategy involves designing and synthesizing novel derivatives by modifying the dione scaffold to optimize therapeutic effects and explore new medical applications. irjms.comresearchgate.net

In organic synthesis , cyclic diones like indane-1,3-dione are valued as versatile building blocks. mdpi.com Researchers are continuously developing novel synthetic methods that utilize these scaffolds to construct complex molecular architectures. mdpi.com For instance, indane-1,3-diones are used in domino reactions and multi-component reactions to create a variety of heterocyclic compounds. mdpi.com The reactivity of the dione functional groups allows for a wide range of chemical modifications, making them ideal starting points for synthesizing natural products and their analogues.

In materials science , dione-based compounds, particularly derivatives of phthalic anhydride, are fundamental to the polymer industry. They are used in the production of plasticizers, dyes, and high-performance polymers. The research focus in this area is on creating new materials with tailored properties by incorporating different dione-based monomers into polymer chains.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8O5 B2384068 5,6-Dimethoxyisobenzofuran-1,3-dione CAS No. 4821-94-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-dimethoxy-2-benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O5/c1-13-7-3-5-6(4-8(7)14-2)10(12)15-9(5)11/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMSDRBDUANUSRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)OC2=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4821-94-7
Record name 5,6-dimethoxy-1,3-dihydro-2-benzofuran-1,3-dione
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Advanced Synthetic Methodologies and Chemical Synthesis of 5,6 Dimethoxyisobenzofuran 1,3 Dione

Established Synthetic Pathways and Procedural Refinements

The construction of the 5,6-Dimethoxyisobenzofuran-1,3-dione structure is primarily achieved through the formation of the aromatic ring system followed by the creation of the anhydride (B1165640) functionality, or by modifying a pre-existing phthalic anhydride core.

The industrial production of the parent compound, phthalic anhydride, provides a foundational model for the synthesis of its substituted derivatives. The most common method involves the catalytic oxidation of o-xylene (B151617). wikipedia.org By analogy, the synthesis of this compound would logically start from 1,2-dimethyl-4,5-dimethoxybenzene. This precursor, upon vapor-phase catalytic oxidation, would yield the desired product. Vanadium pentoxide (V₂O₅) is the traditional catalyst for this type of transformation. wikipedia.org

Another significant pathway involves the Diels-Alder reaction. This powerful cycloaddition can be used to construct the core benzene (B151609) ring with the necessary substitution pattern. For instance, the reaction between a suitably substituted 1,3-butadiene (B125203) derivative and maleic anhydride would yield a tetrahydrophthalic anhydride intermediate. google.com Subsequent aromatization, which can be achieved through dehydrogenation, leads to the final substituted phthalic anhydride. googleapis.com The reaction of an amine with a phthalic anhydride precursor to form an amic acid, followed by dehydrative cyclization, is a common method for producing phthalimides, demonstrating the reactivity of the anhydride group which is central to these synthetic strategies. nih.govjetir.org

Precursor TypeReagents/ConditionsProduct
Substituted o-xyleneO₂, V₂O₅ catalyst, 320–400 °CSubstituted Phthalic Anhydride
Substituted Diene + DienophileDiels-Alder reaction, then AromatizationSubstituted Phthalic Anhydride
Phthalic AnhydridePrimary Amine, then Acetic AnhydrideN-Substituted Phthalimide (B116566)

The final step in many synthetic routes to isobenzofuran-1,3-diones is a cyclization reaction, specifically a dehydration of the corresponding phthalic acid (1,2-benzenedicarboxylic acid). The synthesis of 5,6-dimethoxyphthalic acid, the direct precursor, can be approached through various means, including the oxidation of the corresponding o-xylene derivative. Once the dicarboxylic acid is obtained, simple thermal dehydration is often sufficient to form the anhydride ring. wikipedia.org Heating the phthalic acid derivative above its melting point, typically around 200°C, drives off a molecule of water and results in the formation of the cyclic anhydride. wikipedia.org

Alternatively, chemical dehydrating agents can be employed for cyclization under milder conditions. Acetic anhydride is commonly used to facilitate the ring closure of dicarboxylic acids to their corresponding anhydrides. nih.gov This method is particularly useful when the substrate may be sensitive to high temperatures. The formation of the isobenzofuran-1,3-dione core is a critical step that establishes the final structure of the target compound.

Biosourced Precursors and Sustainable Synthesis Approaches

In response to growing environmental concerns, significant research has focused on developing synthetic routes to key chemical intermediates from renewable biomass rather than petrochemical feedstocks. core.ac.uk Phthalic anhydride and its derivatives are targets of this research. A prominent sustainable pathway begins with biomass-derived furan (B31954) and maleic anhydride. researchgate.netrsc.org Furan can be produced from the decarbonylation of furfural, which is derived from pentose (B10789219) sugars found in hemicellulose. researchgate.net

The core of this bio-based synthesis is a Diels-Alder cycloaddition between furan and maleic anhydride, which yields an oxanorbornene dicarboxylic anhydride adduct. rsc.org This intermediate is then subjected to a dehydration reaction to form the aromatic phthalic anhydride ring. rsc.org To improve yields and prevent the reversible nature of the initial Diels-Alder step, a modified three-step approach has been developed involving the mild hydrogenation of the adduct to a stable oxanorbornane intermediate, followed by a one-pot dehydration and dehydrogenation to achieve aromatization. nih.gov While this approach has been demonstrated for the parent phthalic anhydride, the use of substituted furans or maleic anhydrides could theoretically provide access to a range of substituted derivatives, including those with methoxy (B1213986) groups, paving the way for a more sustainable synthesis of compounds like this compound.

Bio-based PrecursorKey Reaction StepsIntermediate/Product
Furan and Maleic Anhydride1. Diels-Alder Cycloaddition1. Oxanorbornene adduct
2. Dehydration/Aromatization2. Phthalic Anhydride
5-Hydroxymethylfurfural (HMF)One-pot decarbonylation, oxidation, Diels-Alder cycloaddition, and dehydrationPhthalic Anhydride core.ac.uk

Chemo- and Regioselective Synthesis Strategies

Achieving the correct substitution pattern on the benzene ring is a critical challenge in the synthesis of polysubstituted aromatic compounds like this compound. Regioselectivity, the control over which isomer is formed, is paramount. When using methods like the Diels-Alder reaction, the regiochemical outcome is dictated by the electronic and steric properties of the substituents on both the diene and the dienophile. The synthesis of a specific isomer, such as the 5,6-disubstituted product, requires careful selection of starting materials where the desired connectivity is pre-defined or strongly favored.

In syntheses that involve modifying an existing benzene ring, the directing effects of the substituents govern the position of new functional groups. For example, in the synthesis of a phthalic anhydride with multiple substituents, the order of introduction of the groups is crucial. Existing groups on the ring will direct incoming electrophiles to specific positions (ortho, meta, or para). Crafting a synthesis for this compound requires a strategy that correctly places the two methoxy groups and the anhydride functionality. This often involves building the substitution pattern on a precursor molecule before the final oxidation and cyclization steps that form the anhydride. Ring-opening copolymerization of phthalic anhydride with epoxides can also be controlled with high regioselectivity by using specific metal-free Lewis pair catalysts. researchgate.netrsc.org

Catalytic Approaches in the Synthesis of this compound and its Analogs

Catalysis is central to the efficient and selective synthesis of phthalic anhydrides. From large-scale industrial production to fine chemical synthesis, catalysts are employed to control reaction rates, selectivity, and energy consumption.

While vanadium oxide is the catalyst of choice for the oxidation of xylenes, palladium catalysts are exceptionally versatile and widely used in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org In the context of isobenzofuran-1,3-dione synthesis, palladium catalysis can be instrumental in several ways. For instance, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) are powerful tools for constructing the substituted aromatic core of the precursor molecule with high precision.

Furthermore, palladium catalysts are employed in carbonylation reactions. researchgate.net A three-component reaction involving an ortho-dihaloarene, an amine, and carbon monoxide, catalyzed by a palladium complex, can be used to construct N-substituted phthalimides. nih.gov Similarly, palladium-catalyzed cycloaminocarbonylation of o-haloarenes using formamides provides another route to these derivatives. rsc.org While these examples lead to phthalimides, they highlight the potential of palladium catalysis to facilitate the formation of the core heterocyclic system from readily available precursors. The selective hydrogenation of phthalic anhydride to phthalide (B148349) can also be achieved using heterogeneous palladium catalysts, showcasing another catalytic transformation of this structural motif. google.com

Catalyst SystemReaction TypeApplication in Synthesis
Vanadium Pentoxide (V₂O₅)Vapor-Phase OxidationSynthesis of phthalic anhydride from o-xylene wikipedia.org
Palladium ComplexesCross-CouplingConstruction of substituted aromatic precursors
Palladium ComplexesCarbonylation/CyclizationSynthesis of N-substituted phthalimides from haloarenes researchgate.netnih.gov
Heterogeneous Nickel/PalladiumSelective HydrogenationConversion of phthalic anhydride to phthalide google.com

Transition Metal-Mediated Transformations

The synthesis of phthalic anhydrides, including substituted derivatives like this compound, has been significantly advanced through the use of transition metal catalysis. These methods offer alternative and often milder routes compared to classical oxidation or dehydration reactions. Key among these are transformations mediated by palladium and rhodium, which allow for the construction of the isobenzofuran-1,3-dione core through mechanisms such as double carbonylation and C-H activation/annulation. While direct synthesis of this compound using these methods is not extensively documented, the established reactivity patterns for analogous substrates provide a strong basis for their application.

Palladium-Catalyzed Double Carbonylation

A plausible and powerful strategy for the synthesis of substituted phthalic anhydrides is the palladium-catalyzed double carbonylation of ortho-dihaloarenes. This methodology involves the sequential insertion of two carbon monoxide molecules across two carbon-halogen bonds, followed by cyclization to form the anhydride ring. For the synthesis of this compound, a suitable precursor would be 1,2-dihalo-4,5-dimethoxybenzene.

The catalytic cycle for this transformation is thought to proceed through a series of oxidative addition, carbon monoxide insertion, and reductive elimination steps. While the direct double carbonylation to form a phthalic anhydride can be challenging, related transformations to produce phthalimides from ortho-dihaloarenes and primary amines are well-established, demonstrating the feasibility of the initial double carbonylation sequence. researchgate.netnih.gov

Research by Alper and Cao has shown the three-component reaction of ortho-dihaloarenes, amines, and carbon monoxide to form N-substituted phthalimides, which proceeds via a double carbonylation mechanism. nih.gov Adapting this to anhydride formation would conceptually involve the hydrolysis of a diacylpalladium intermediate.

Table 1: Examples of Palladium-Catalyzed Double Carbonylation for Phthalimide Synthesis This table presents data for the synthesis of phthalimides, which are structurally analogous to phthalic anhydrides and are formed through a similar palladium-catalyzed double carbonylation of o-dihaloarenes.

Starting MaterialAmineCatalystLigandBaseSolventTemp (°C)Yield (%)
1,2-DiiodobenzeneAnilinePd(OAc)₂PPh₃K₂CO₃Toluene11085
1,2-DibromobenzeneBenzylaminePdCl₂(dppf)-Et₃NDMF12078
1,2-Diiodobenzenen-ButylaminePdCl₂(BIM)₂-DBUDioxane10092

Data compiled from studies on analogous phthalimide syntheses. researchgate.netnih.gov

Rhodium-Catalyzed C-H Activation and Annulation

Another advanced methodology that could potentially be applied to the synthesis of this compound is rhodium-catalyzed C-H activation and annulation. These reactions typically involve the ortho-C-H activation of a benzoic acid derivative, directed by the carboxyl group, followed by annulation with a coupling partner such as an alkyne. This approach allows for the construction of the isobenzofuranone core with high regioselectivity.

For the synthesis of this compound, a potential starting material would be 3,4-dimethoxybenzoic acid. The reaction would involve the rhodium-catalyzed activation of the C-H bond at the 2-position, followed by a formal [4+1] or [4+2] annulation with a suitable C1 or C2 synthon, respectively, although this specific transformation to a phthalic anhydride is not yet reported. However, the synthesis of isocoumarins through the annulation of benzoic acids and alkynes is a well-precedented analogous transformation. nih.govnih.gov

These reactions are typically catalyzed by rhodium(III) complexes, such as [Cp*RhCl₂]₂, and often require a silver salt as an oxidant. The directing effect of the carboxylic acid group is crucial for the regioselectivity of the C-H activation step.

Table 2: Examples of Rhodium(III)-Catalyzed Annulation of Benzoic Acids with Alkynes This table showcases the synthesis of isocoumarins, which are formed through a rhodium-catalyzed C-H activation and annulation of benzoic acids, a process mechanistically related to the potential synthesis of isobenzofuran-1,3-diones.

Benzoic Acid DerivativeAlkyneCatalystOxidantSolventTemp (°C)Yield (%)
Benzoic AcidDiphenylacetylene[CpRhCl₂]₂Ag₂CO₃DMF12088
4-Methoxybenzoic Acid1-Phenyl-1-propyne[CpRhCl₂]₂AgSbF₆t-AmylOH10075
4-Nitrobenzoic AcidDiphenylacetylene[Cp*RhCl₂]₂Ag₂CO₃DMF13065

Data based on documented syntheses of isocoumarins. nih.gov

These transition metal-mediated methodologies represent promising, though not yet fully realized, pathways for the synthesis of this compound. Further research is needed to adapt these powerful catalytic systems to this specific target molecule.

Reactivity Profiles and Mechanistic Investigations of 5,6 Dimethoxyisobenzofuran 1,3 Dione

Electrophilic and Nucleophilic Reactivity of the Isobenzofuran-1,3-dione System

The isobenzofuran-1,3-dione core, exemplified by the parent compound phthalic anhydride (B1165640), is characterized by significant electrophilicity centered on the two carbonyl carbons of the anhydride group. wikipedia.orgnih.gov This reactivity is a cornerstone of its chemical behavior, making it a target for a wide array of nucleophiles. The primary use of phthalic anhydride, for instance, is as a precursor to phthalate (B1215562) esters, which are formed through an alcoholysis reaction. wikipedia.org This process begins with the nucleophilic attack of an alcohol on one of the carbonyl groups. wikipedia.org

In 5,6-Dimethoxyisobenzofuran-1,3-dione, this fundamental electrophilic nature is preserved. However, the electronic properties of the system are modulated by the presence of two methoxy (B1213986) groups on the benzene (B151609) ring. These groups are electron-donating by resonance, which increases the electron density of the aromatic ring. While this activates the ring toward electrophilic aromatic substitution, it may also slightly diminish the electrophilicity of the carbonyl carbons compared to the unsubstituted phthalic anhydride.

The reaction of related substituted isobenzofuran-1,3-diones with nucleophiles is a key step in the synthesis of more complex molecules. For example, intermediates can be obtained by ring-opening-cyclization reactions using fluorinated isobenzofuran-1,3-diones as starting materials, which are then converted to other products via nucleophilic substitution. acs.org

Reactant TypeReactive Site on Isobenzofuran-1,3-dioneGeneral Product TypeInfluence of 5,6-Dimethoxy Groups
Nucleophile (e.g., ROH, RNH₂)Carbonyl CarbonsRing-opened monoester or monoamideMay slightly decrease reaction rate by reducing electrophilicity
Electrophile (e.g., Br₂, HNO₃)Aromatic RingRing-substituted Isobenzofuran-1,3-dioneActivates the ring and directs substitution (ortho/para to MeO)

Ring-Opening and Ring-Closing Transformations

Ring-opening reactions are a predominant transformation for this compound, stemming directly from its electrophilic character. The anhydride linkage is susceptible to cleavage by nucleophiles. This reaction typically proceeds via nucleophilic acyl substitution at one of the carbonyl carbons. The attack leads to the formation of a tetrahedral intermediate which then collapses, breaking the endocyclic C-O bond and yielding a ring-opened product. For example, reaction with water leads to the formation of the corresponding dicarboxylic acid (4,5-dimethoxyphthalic acid). nih.gov

The stability of the isobenzofuranone ring and its propensity to open can be influenced by substituents and environmental conditions such as pH. In studies of related 3-hydroxy-3-phosphonoisobenzofuranone derivatives, it was observed that raising the pH of an aqueous solution caused changes in their NMR spectra, indicating the opening of the isobenzofuranone ring. researchgate.net Acidification of the resulting open-chain ortho-(phosphonoformyl)benzoate structures resulted in rapid cyclization to re-form the ring. researchgate.net This demonstrates a reversible ring-opening and ring-closing equilibrium that is dependent on pH.

Ring-closing transformations to form the this compound system typically involve the dehydration of the corresponding 4,5-dimethoxyphthalic acid, often achieved by heating or using a dehydrating agent.

TransformationReagent/ConditionGeneral MechanismProduct
Ring-OpeningNucleophiles (H₂O, ROH, RNH₂)Nucleophilic Acyl SubstitutionSubstituted 2-carboxybenzoate (B1232057) derivative
Ring-ClosingHeat or Dehydrating AgentIntramolecular DehydrationThis compound

Photochemical and Thermal Reaction Pathways

The use of photochemical transformations is a powerful strategy that allows for the formation of molecular complexity from simpler building blocks, often through the generation of electronically excited states and active intermediates that are inaccessible via conventional ground-state reactions. researchgate.net While specific studies detailing the photochemical pathways of this compound are not prevalent, the general principles of photochemistry suggest that UV irradiation could induce rearrangements or cycloaddition reactions. The photochemically induced ring-opening of 1,3-cyclohexadiene (B119728) to 1,3,5-hexatriene (B1211904) is a well-documented example of such a transformation in a different system. nih.govresearchgate.net

Thermal reactions of anhydrides are common in industrial processes. Phthalic anhydride, for example, undergoes reactions at elevated temperatures with various alcohols to produce esters. wikipedia.org For this compound, it is expected to be thermally stable up to a point, beyond which decomposition, potentially involving decarboxylation, would occur. In the absence of other reactants, specific thermal rearrangement pathways have not been detailed in the available literature.

Radical Reaction Mechanisms and Intermediates

Radical reactions represent a fundamental class of chemical transformations, proceeding through intermediates with unpaired electrons. These reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, often in a cascade sequence to assemble complex molecular scaffolds. nih.gov Mechanisms typically involve steps of initiation (formation of radicals), propagation (reaction of a radical to form a new radical), and termination (destruction of radicals). nih.gov

However, the literature does not extensively cover the specific radical reaction mechanisms involving this compound. While radical reactions can be initiated on aromatic systems or their substituents under specific conditions (e.g., high temperature, UV light, or with a radical initiator), the reactivity of the electrophilic anhydride group typically favors ionic (nucleophilic/electrophilic) pathways. It is conceivable that under forcing conditions, radical intermediates could be generated on the aromatic ring or at the methoxy groups, but such pathways are not the characteristic or commonly exploited reactivity for this class of compounds.

Tautomerization Equilibria and Their Influence on Reactivity

Tautomerization involves the migration of a proton accompanied by a switch of a single bond and adjacent double bond. For this compound, the aromatic anhydride structure is stable and lacks the appropriate acidic protons on its core structure to undergo common tautomerization processes like keto-enol tautomerism.

Compound ClassTautomerism TypeDescriptionRelevance to this compound
This compoundN/AStable aromatic anhydride structure, no significant tautomerism.The ground state is not influenced by tautomeric equilibria.
3-Hydroxyisobenzofuran-1-one derivativesRing-Chain TautomerismpH-dependent equilibrium between the cyclic lactol and the open-chain 2-formylbenzoate. researchgate.netRelevant for derivatives of the title compound formed via reaction at a carbonyl group.

Derivatization Strategies and Novel Analog Synthesis

Functionalization of the Isobenzofuran (B1246724) Core

The isobenzofuran core of 5,6-dimethoxyisobenzofuran-1,3-dione offers multiple sites for functionalization, particularly at the C-3 position (after reduction of one carbonyl) and the aromatic ring. The anhydride (B1165640) can be opened and re-closed to introduce functionality, or the existing lactone ring in related isobenzofuranones can be directly substituted.

A primary strategy involves the synthesis of C-3 functionalized isobenzofuran-1(3H)-ones (phthalides) from the parent anhydride. nih.gov This typically involves a sequence of reactions such as condensation, aromatization, and acetylation to introduce various substituents at the C-3 position. nih.gov The reactivity of the anhydride allows for nucleophilic attack, leading to ring-opened intermediates that can be subsequently cyclized to form phthalides with a new substituent at the C-3 position. For example, reduction of one carbonyl group of the anhydride yields a lactol, 3-hydroxy-5,6-dimethoxyisobenzofuran-1(3H)-one, which is a key intermediate for introducing further diversity. chemicalbook.com This lactol can react with various nucleophiles to generate C-3 substituted derivatives.

Table 1: Examples of C-3 Functionalization Strategies for Isobenzofuranone Cores

Reaction Type Reagents Resulting Functional Group at C-3
Condensation 1,3-Diketones Substituted alkyl groups
Grignard Reaction Organomagnesium halides (R-MgX) Alkyl or Aryl groups
Wittig Reaction Phosphonium ylides Alkylidene groups

These functionalization reactions are crucial for exploring structure-activity relationships, as modifications at the C-3 position can significantly influence the biological properties of the resulting compounds. nih.gov

Modification of Methoxy (B1213986) Substituents

The two methoxy groups on the aromatic ring of this compound are key targets for chemical modification, primarily through demethylation reactions. The conversion of methoxy groups to hydroxyl groups can profoundly alter the molecule's polarity, solubility, and ability to participate in hydrogen bonding, which often impacts biological activity.

A common and effective method for demethylation is treatment with strong acids, such as hydrogen bromide (HBr) in acetic acid. mdpi.com This reagent can cleave the ether linkage of the methoxy groups to yield the corresponding dihydroxy derivative. The reaction conditions, such as temperature and reaction time, can sometimes be controlled to achieve selective or partial demethylation, although demethylation of both groups is common in polymethoxylated systems. mdpi.com Lewis acids are also employed for this purpose, where the acid coordinates to the ether oxygen, facilitating nucleophilic attack by a halide ion to cleave the methyl-oxygen bond. mdpi.com

The resulting hydroxylated analogs can serve as precursors for further derivatization, such as esterification or etherification, to introduce a wide range of functional groups.

Synthesis of Spiro-Isobenzofuran Derivatives

Spiro-isobenzofuran derivatives represent a significant structural modification where a single carbon atom, typically the C-1 position of the isobenzofuran ring, is shared with another ring system. This creates a rigid, three-dimensional structure that is of great interest in medicinal chemistry.

One established route to spiro[isobenzofuran-1(3H),4'-piperidines] involves the lithiation of a suitable precursor, such as 2-bromobenzhydryl methyl ether, followed by the addition of a cyclic ketone like 1-methyl-4-piperidone. nih.gov The resulting intermediate undergoes an acid-catalyzed cyclization to form the spirocyclic core. nih.gov This methodology demonstrates how the isobenzofuran moiety can be constructed around a pre-existing cyclic ketone to generate complex spiro systems.

Another class of spiro compounds includes the spiro[isobenzofuran-1,9'-xanthene] system. bldpharm.com These are often synthesized through condensation reactions between a phthalic anhydride derivative and a substituted phenol, like resorcinol. The reaction typically proceeds in the presence of a strong acid catalyst. Applying this to this compound would involve its reaction with a dihydroxy-aromatic compound to form the corresponding spiro-xanthene derivative.

Table 2: Synthesis of Spiro-Isobenzofuran Derivatives

Target Spiro System Key Reagents Synthetic Strategy
Spiro[isobenzofuran-1(3H),4'-piperidine] Lithiated benzhydryl ether, 1-Methyl-4-piperidone Lithiation, Addition to ketone, Acid-catalyzed cyclization nih.gov

Incorporation into Complex Heterocyclic Systems

The anhydride functionality of this compound makes it an excellent building block for constructing larger, more complex heterocyclic systems. Cyclic anhydrides readily react with binucleophiles, such as diamines and amino alcohols, in condensation reactions that form new fused or linked ring systems.

A prominent example of this strategy is the synthesis of dibenzo[b,f] nih.govnih.govdiazocine-6,11-diones. nih.govmdpi.com This reaction involves the condensation of a phthalic anhydride derivative with a benzene-1,2-diamine. nih.gov The reaction proceeds via the formation of an initial amic acid intermediate, which then undergoes intramolecular cyclization to form the eight-membered diazocine ring. Using this compound in this reaction would yield the corresponding dimethoxy-substituted dibenzodiazocinedione.

Similarly, reaction with other binucleophiles can lead to a variety of heterocyclic structures. For instance, condensation with hydrazines can form phthalazinones, while reaction with hydroxylamines can produce benzoxazinones. This versatility allows for the incorporation of the 5,6-dimethoxyisobenzofuran scaffold into a wide range of polycyclic systems, each with potentially distinct chemical and biological profiles. researchgate.net

Table 3: Heterocyclic Systems from Anhydride Condensation Reactions

Binucleophile Resulting Heterocyclic System
Benzene-1,2-diamine Dibenzo[b,f] nih.govnih.govdiazocine-6,11-dione nih.govmdpi.com
Hydrazine Phthalazinone
o-Aminophenol Phenoxazinone

Stereoselective Synthesis of Chiral Derivatives

The development of stereoselective methods for synthesizing chiral derivatives is crucial, as the biological activity of molecules often depends on their specific three-dimensional arrangement. For isobenzofuranones, chirality is typically introduced at the C-3 position.

Enantioselective synthesis of 3-substituted isobenzofuranones can be achieved using chiral auxiliaries. researchgate.net One approach involves the condensation of o-phthaldehyde with a chiral amino alcohol, such as (-)-8-benzylaminomenthol, to form a chiral perhydro-1,3-benzoxazine as a single diastereoisomer. researchgate.net This chiral intermediate can then react with various organometallic reagents (e.g., Grignard or organolithium reagents) to introduce a substituent at the future C-3 position with high diastereoselectivity. Subsequent hydrolysis and oxidation steps remove the chiral auxiliary and form the final enantiomerically enriched phthalide (B148349). researchgate.net

Another strategy involves the use of chiral reagents or catalysts in reactions that create the stereocenter. nih.gov These methods, which include asymmetric reductions of 3-acylphthalides or catalytic enantioselective additions to phthalaldehydic acids, provide direct access to chiral isobenzofuranone derivatives. researchgate.netnih.gov The choice of strategy depends on the desired substituent and the availability of starting materials and chiral sources.

Applications of 5,6 Dimethoxyisobenzofuran 1,3 Dione in Advanced Organic Synthesis

Building Block for Complex Molecule Construction

The isobenzofuran-1,3-dione core of 5,6-Dimethoxyisobenzofuran-1,3-dione serves as a powerful electrophilic component in a variety of chemical transformations, enabling the construction of intricate molecular frameworks. The anhydride (B1165640) functionality is susceptible to nucleophilic attack by a wide range of nucleophiles, including alcohols, amines, and organometallic reagents, leading to the formation of phthalic acid monoesters, amides, and keto acids, respectively. These reactions are fundamental in creating more elaborate molecules.

Furthermore, the aromatic ring, activated by the two methoxy (B1213986) groups, can participate in electrophilic aromatic substitution reactions, allowing for the introduction of additional functional groups. This multi-faceted reactivity allows for a modular approach to the synthesis of complex structures. For instance, the anhydride can be opened to introduce a side chain, and the aromatic ring can be further functionalized to build polycyclic systems.

The inherent reactivity of the isobenzofuran-1,3-dione moiety also makes it a suitable partner in cycloaddition reactions. While isobenzofurans are well-known dienes in Diels-Alder reactions, the dione (B5365651) analogue can undergo different modes of cycloaddition or be chemically transformed into reactive intermediates for such reactions. This capability is crucial for the stereocontrolled synthesis of complex cyclic and polycyclic compounds.

Reaction TypeReactantProduct TypeSignificance in Complex Molecule Construction
Nucleophilic Acyl SubstitutionAlcohols, AminesPhthalic Acid Monoesters/AmidesIntroduction of diverse side chains and functional groups.
Friedel-Crafts AcylationAromatic CompoundsSubstituted BenzophenonesFormation of carbon-carbon bonds to build larger aromatic systems.
Cycloaddition ReactionsDienes/DienophilesPolycyclic SystemsStereoselective formation of complex ring structures.

Precursor for Natural Product Synthesis

A significant application of this compound lies in its potential as a precursor for the total synthesis of various natural products, particularly alkaloids and polyketides. The dimethoxy-substituted aromatic ring is a common structural motif in a number of biologically active natural products.

One notable class of natural products where this building block shows promise is the lamellarin alkaloids. Lamellarins are marine-derived alkaloids known for their potent cytotoxic and anti-cancer activities. The core structure of many lamellarins features a pyrrole (B145914) ring fused to a substituted aromatic system, often containing methoxy groups. Synthetic strategies towards lamellarins often involve the construction of a highly substituted pyrrole intermediate which is then fused to an aromatic precursor. This compound can serve as a starting material for the aromatic portion of the molecule, with the anhydride functionality providing a handle for the annulation of the pyrrole ring.

The general synthetic approach could involve the reaction of the anhydride with an appropriate amino acid derivative to form a phthalimide (B116566), which can then be elaborated through various cyclization strategies to construct the core skeleton of lamellarin-type alkaloids.

Natural Product ClassKey Structural MotifPotential Role of this compound
Lamellarin AlkaloidsDimethoxy-substituted aromatic coreProvides the A-ring of the lamellarin skeleton.
PolyketidesSubstituted aromatic ringsCan be used as a starting material for the aromatic portion of polyketide chains.

Role in Advanced Material Science Precursors

The rigid, planar structure of the isobenzofuran-1,3-dione core, combined with the potential for functionalization, makes this compound an interesting candidate as a monomer for the synthesis of advanced polymers. Phthalic anhydrides are widely used in the production of polyesters and polyimides, which are known for their high thermal stability and excellent mechanical properties.

The presence of the two methoxy groups can influence the properties of the resulting polymers, potentially enhancing their solubility in organic solvents, which is often a challenge in the processing of high-performance polymers. Furthermore, these methoxy groups can be demethylated to hydroxyl groups, providing sites for further cross-linking or post-polymerization modification.

Polymers derived from this compound could find applications in various fields of material science, including as high-performance plastics, components of organic light-emitting diodes (OLEDs), or as precursors for carbon-rich materials. The ability to tailor the polymer properties by copolymerization with other monomers opens up a wide range of possibilities for creating materials with specific, desired characteristics.

Utility in Chemical Probe and Sensor Development

The development of chemical probes and sensors for the detection of specific analytes is a rapidly growing area of research. The isobenzofuran (B1246724) scaffold is a known fluorophore, and its derivatives have been explored for the development of fluorescent probes. The dione functionality in this compound can act as a reactive site for the attachment of recognition units for specific analytes.

Upon reaction with a target analyte, a change in the electronic properties of the isobenzofuran system can occur, leading to a change in its fluorescence properties (e.g., intensity, wavelength). This "turn-on" or "turn-off" fluorescence response can be used for the sensitive and selective detection of the analyte.

Moreover, the isobenzofuran-1,3-dione moiety can be incorporated into larger molecular systems to create photosensitizers. Photosensitizers are molecules that can be excited by light to a higher energy state and then transfer that energy to other molecules, such as molecular oxygen, to generate reactive oxygen species (ROS). These ROS can be used in photodynamic therapy (PDT) for the treatment of cancer and other diseases. The dimethoxy substitution can modulate the photophysical properties of the resulting photosensitizer, potentially enhancing its efficiency.

Application AreaKey Feature of this compoundMechanism of Action
Fluorescent ProbesReactive anhydride for analyte bindingAnalyte binding induces a change in the fluorescence properties of the isobenzofuran core.
PhotosensitizersCore structure for creating larger conjugated systemsLight absorption followed by energy transfer to generate reactive oxygen species.

Computational Chemistry and Theoretical Investigations of 5,6 Dimethoxyisobenzofuran 1,3 Dione

Molecular Orbital Theory and Electronic Structure Analysis

Molecular Orbital (MO) theory is fundamental to understanding the electronic behavior of 5,6-Dimethoxyisobenzofuran-1,3-dione. The distribution and energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical determinants of the molecule's reactivity, electronic transitions, and kinetic stability.

Computational methods, particularly Density Functional Theory (DFT), are instrumental in calculating the electronic structure of molecules. For this compound, DFT calculations would reveal the influence of the electron-donating methoxy (B1213986) groups on the aromatic system and the electron-withdrawing anhydride (B1165640) moiety. It is anticipated that the methoxy groups would raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the anhydride group would lower the energy of the LUMO, rendering the carbonyl carbons electrophilic and prone to nucleophilic attack.

The HOMO-LUMO energy gap is a key parameter that reflects the chemical reactivity of a molecule. A smaller gap generally suggests higher reactivity. In the case of this compound, the interplay between the electron-donating and electron-withdrawing groups is expected to modulate this gap. Theoretical studies on similar isobenzofuran (B1246724) structures have shown that substitutions on the benzene (B151609) ring significantly influence the HOMO-LUMO gap, thereby tuning the molecule's electronic properties and reactivity.

Natural Bond Orbital (NBO) analysis is another valuable computational tool that can provide a detailed picture of the bonding and charge distribution within the molecule. For this compound, NBO analysis would quantify the delocalization of electron density from the methoxy groups into the aromatic ring and the polarization of the carbonyl bonds in the anhydride ring. This information is crucial for understanding the molecule's stability and preferred sites for chemical reactions.

Below is a hypothetical data table summarizing the kind of electronic properties that would be obtained from DFT calculations for this compound, based on general principles and data from related compounds.

PropertyPredicted ValueSignificance
HOMO Energy~ -6.5 eVIndicates susceptibility to electrophilic attack
LUMO Energy~ -2.0 eVIndicates susceptibility to nucleophilic attack
HOMO-LUMO Gap~ 4.5 eVReflects chemical reactivity and kinetic stability
Dipole Moment~ 3.5 DIndicates the polar nature of the molecule

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed pathways of chemical reactions involving this compound. By mapping the potential energy surface, transition states can be located, and activation energies can be calculated, providing a comprehensive understanding of reaction kinetics and mechanisms.

One of the characteristic reactions of cyclic anhydrides is nucleophilic acyl substitution. The reaction of this compound with nucleophiles, such as amines or alcohols, would proceed through the opening of the anhydride ring. Computational studies on the aminolysis of similar anhydrides have shown that the reaction can proceed through either a concerted or a stepwise mechanism. In the stepwise mechanism, the nucleophile adds to one of the carbonyl carbons to form a tetrahedral intermediate, which then collapses to break the C-O-C bond of the anhydride. DFT calculations can be employed to determine the relative energies of the transition states for these pathways and to assess the influence of the methoxy groups on the reaction barrier.

Hydrolysis is another important reaction of anhydrides. Computational studies on the hydrolysis of various cyclic anhydrides have detailed the reaction pathways, including the role of water molecules in the transition state. For this compound, theoretical modeling could predict the activation energy for hydrolysis, providing insights into its stability in aqueous environments.

Furthermore, the isobenzofuran moiety can participate in cycloaddition reactions, such as the Diels-Alder reaction. While the anhydride form is less reactive as a diene compared to isobenzofuran itself, computational studies could explore the feasibility of such reactions under different conditions. Theoretical calculations on the Diels-Alder reactions of related systems have been instrumental in understanding the stereoselectivity and regioselectivity of these transformations.

A hypothetical reaction coordinate diagram for the aminolysis of this compound, as could be predicted by computational modeling, is presented below.

Reaction CoordinateEnergy (kcal/mol)Description
Reactants0This compound + Amine
Transition State 1+15Formation of the tetrahedral intermediate
Intermediate-5Tetrahedral intermediate
Transition State 2+10Ring-opening
Products-20Ring-opened amide-acid

Molecular Docking and Dynamics Simulations for Biomolecular Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interactions between a small molecule, such as this compound, and a biological macromolecule, typically a protein. These methods are crucial in drug discovery and molecular biology to understand the binding mode, affinity, and stability of a ligand-protein complex.

Molecular docking simulations would predict the preferred binding orientation of this compound within the active site of a target protein. The process involves sampling a large number of possible conformations of the ligand in the binding pocket and scoring them based on a force field that estimates the binding energy. Studies on structurally similar isobenzofuranone and phthalimide (B116566) derivatives have demonstrated their potential to interact with various enzymes through hydrogen bonding, hydrophobic interactions, and π-π stacking. For this compound, the methoxy groups and the carbonyl oxygens of the anhydride ring would likely participate in hydrogen bonding with polar residues in the active site, while the aromatic ring could engage in hydrophobic and π-stacking interactions.

Following molecular docking, molecular dynamics simulations can provide a more detailed and dynamic picture of the ligand-protein interaction over time. MD simulations solve Newton's equations of motion for all atoms in the system, allowing for the observation of conformational changes in both the ligand and the protein upon binding. This can reveal the stability of the docked pose, the role of water molecules in the binding interface, and the key residues involved in maintaining the complex. While specific MD simulations for this compound are not available, simulations on related heterocyclic compounds have been used to validate docking results and to provide a deeper understanding of the binding thermodynamics.

A hypothetical table summarizing the results of a molecular docking study of this compound with a hypothetical enzyme is shown below.

ParameterPredicted ValueInterpretation
Binding Energy-8.5 kcal/molStrong predicted binding affinity
Key Interacting ResiduesTyr123, Ser234, Phe345Indicates specific hydrogen bonding and hydrophobic interactions
Predicted Inhibition Constant (Ki)2.5 µMSuggests potential as a moderate enzyme inhibitor

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules.

For a series of isobenzofuran-1,3-dione derivatives, a QSAR study would involve calculating a wide range of molecular descriptors, such as electronic, steric, and hydrophobic parameters. These descriptors would then be correlated with experimentally determined biological activity data, for instance, the half-maximal inhibitory concentration (IC50) against a particular enzyme. Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are commonly used to build the QSAR models.

The development of a robust QSAR model requires a dataset of structurally diverse compounds with a significant range of biological activities. Although a specific QSAR model for this compound derivatives is not available, the principles of QSAR are broadly applicable and could be a valuable tool in the future for optimizing the biological activity of this class of compounds.

A hypothetical QSAR equation for a series of isobenzofuran-1,3-dione derivatives might look like the following:

log(1/IC50) = 0.5 * LogP - 0.2 * MW + 1.2 * (presence of H-bond donor) + constant

This equation would suggest that higher lipophilicity (LogP) and the presence of a hydrogen bond donor are beneficial for activity, while a higher molecular weight (MW) is detrimental.

Advanced Analytical Methodologies in the Study of 5,6 Dimethoxyisobenzofuran 1,3 Dione

Spectroscopic Techniques for Structural Elucidation and Purity Assessment in Research

Spectroscopy is a cornerstone in the analysis of 5,6-Dimethoxyisobenzofuran-1,3-dione, providing fundamental insights into its molecular architecture and purity. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy are routinely employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules. For this compound, ¹H NMR and ¹³C NMR spectra would provide a detailed map of the hydrogen and carbon atoms, respectively. Although a specific, published spectrum for this exact compound is not readily available, expected chemical shifts can be predicted based on its structure and data from analogous compounds. The aromatic protons would appear in the downfield region (typically δ 6.0-8.0 ppm), while the methoxy (B1213986) group protons would be found further upfield as sharp singlets.

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of an isobenzofuran-1,3-dione derivative would be characterized by strong absorption bands corresponding to the carbonyl (C=O) groups of the anhydride (B1165640). For similar phthalic anhydride structures, these are typically observed as a pair of intense peaks in the range of 1750-1850 cm⁻¹. rsc.org Other significant absorptions would include C-O stretching from the methoxy and ether groups, and C-H stretching from the aromatic ring. vscht.cz

Table 1: Predicted and Characteristic Spectroscopic Data for this compound

TechniqueFeatureExpected/Characteristic Value
¹H NMRAromatic Protons (Ar-H)~ δ 7.0 - 7.5 ppm
¹H NMRMethoxy Protons (-OCH₃)~ δ 3.9 - 4.1 ppm (singlets)
¹³C NMRAnhydride Carbonyls (C=O)~ δ 160 - 165 ppm
¹³C NMRAromatic Carbons (C-O)~ δ 150 - 155 ppm
¹³C NMRAromatic Carbons (C-H)~ δ 110 - 120 ppm
¹³C NMRMethoxy Carbons (-OCH₃)~ δ 56 - 60 ppm
IRAnhydride C=O Stretch~ 1850 cm⁻¹ and 1760 cm⁻¹
IRAromatic C=C Stretch~ 1600 cm⁻¹ and 1470 cm⁻¹
IRC-O-C Stretch (Ether)~ 1260 cm⁻¹

Chromatographic Methods for Separation and Quantification

Chromatography is essential for the isolation and purification of this compound from reaction mixtures and for its quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods used.

High-Performance Liquid Chromatography (HPLC) HPLC is a versatile technique for separating components of a mixture. For a moderately polar compound like this compound, reversed-phase HPLC would be the method of choice. This involves a nonpolar stationary phase (like C18) and a polar mobile phase. The progress of reactions involving phthalic anhydride derivatives can be effectively monitored by HPLC. rsc.org

Gas Chromatography (GC) GC is suitable for volatile and thermally stable compounds. While the volatility of this compound may be limited, GC analysis is possible. A typical setup would use a capillary column coated with a nonpolar or medium-polarity stationary phase.

Table 2: Typical Chromatographic Conditions for Analysis

TechniqueParameterTypical Condition
HPLCColumnReversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm)
HPLCMobile PhaseGradient of Water and Acetonitrile (or Methanol), often with 0.1% formic acid
HPLCDetectionUV Detector (set at a wavelength of maximum absorbance)
HPLCFlow Rate~1.0 mL/min
GCColumnCapillary column (e.g., DB-5, 30 m x 0.25 mm)
GCCarrier GasHelium or Nitrogen
GCInjector Temperature~250 °C
GCDetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)

Mass Spectrometry for Reaction Monitoring and Metabolite Identification

Mass spectrometry (MS) is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of this compound, confirm its elemental composition via high-resolution mass spectrometry (HRMS), and monitor its formation or consumption in real-time during chemical reactions. nih.govdurham.ac.uk

Reaction Monitoring On-line MS allows for the direct analysis of a chemical process as it happens. nih.gov By continuously sampling a reaction mixture, researchers can track the disappearance of reactants and the appearance of intermediates and the final product, this compound (m/z for [M+H]⁺ ≈ 209.04). This provides critical data for optimizing reaction conditions such as temperature, time, and catalyst loading. durham.ac.uk

Metabolite Identification In biological systems, MS is crucial for identifying metabolites. If this compound were administered in a metabolic study, MS, particularly when coupled with liquid chromatography (LC-MS), could detect and identify its metabolic products. Common metabolic transformations like demethylation or hydroxylation would result in products with predictable mass shifts. For instance, the loss of a methyl group (demethylation) would result in a metabolite with an [M+H]⁺ ion at m/z ≈ 195.02.

Table 3: Mass Spectrometry Data and Applications

TechniqueParameterValue / Description
Molecular IonMolecular FormulaC₁₀H₈O₅
Molecular IonExact Mass208.0372 g/mol
Molecular Ion[M+H]⁺ (Protonated)m/z 209.0444
Molecular Ion[M+Na]⁺ (Sodiated)m/z 231.0264
ApplicationReaction MonitoringTracking the intensity of the m/z 209 ion to follow product formation.
ApplicationMetabolite ID (Hypothetical)Detecting ions at m/z 195 (demethylation) or m/z 225 (hydroxylation).

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of a molecule's structure and stereochemistry, as well as information on bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound is not publicly documented, analysis of closely related isobenzofuran (B1246724) derivatives provides insight into the expected structural features. For example, the crystal structure of 5-(2-Phenylethynyl)isobenzofuran-1,3-dione was determined to be in the triclinic crystal system. researchgate.net Such analyses confirm the planarity of the isobenzofuran ring system and detail how the molecules pack together in the crystal lattice. researchgate.netmdpi.com A similar analysis for this compound would confirm the connectivity and provide precise measurements of its solid-state conformation.

Table 4: Illustrative Crystallographic Data from a Related Compound (5-(2-Phenylethynyl)isobenzofuran-1,3-dione)

ParameterValueReference
Crystal SystemTriclinic researchgate.net
Space GroupP-1 researchgate.net
a (Å)7.4023 (15) researchgate.net
b (Å)7.7788 (16) researchgate.net
c (Å)11.454 (2) researchgate.net
α (°)80.88 (3) researchgate.net
β (°)81.42 (3) researchgate.net
γ (°)79.31 (3) researchgate.net
Volume (ų)596.6 (4) researchgate.net

Table of Mentioned Compounds

Compound Name
This compound
Phthalic anhydride
5-(2-Phenylethynyl)isobenzofuran-1,3-dione
Water
Acetonitrile
Methanol
Formic acid
Helium

Future Research Directions and Translational Perspectives for 5,6 Dimethoxyisobenzofuran 1,3 Dione

Development of Novel Synthetic Routes and Green Chemistry Applications

The future of synthesizing 5,6-Dimethoxyisobenzofuran-1,3-dione and related compounds will likely be shaped by the principles of green chemistry, aiming for more sustainable and efficient processes. gst-chem.comresearchgate.net Traditional methods for producing phthalic anhydrides often involve harsh conditions and generate significant waste. gst-chem.com

Key areas for future development include:

Renewable Feedstocks: A significant advancement would be the utilization of biomass-derived starting materials. For instance, furan (B31954) and maleic anhydride (B1165640), both of which can be sourced from lignocellulosic biomass, can be converted into phthalic anhydride through a two-step process involving a Diels-Alder cycloaddition followed by dehydration. rsc.orgacs.org Research into adapting this approach for substituted furans and maleic anhydrides could provide a renewable pathway to this compound.

Advanced Catalysis: The development of novel catalytic systems presents a major opportunity to improve the efficiency and environmental impact of the synthesis. This includes the exploration of metal-free catalysts and acid resin catalysts, which can lower energy requirements and reduce reliance on non-renewable resources. gst-chem.comacs.org

One-Pot Syntheses: Designing one-pot reaction sequences can significantly streamline the synthesis process, reducing solvent usage and purification steps. dtu.dk Investigating tandem reactions that form and functionalize the isobenzofuran-1,3-dione ring in a single operation would be a valuable pursuit.

Alternative Energy Sources: The application of microwave irradiation and ultrasound in organic synthesis has been shown to accelerate reaction times and improve yields. researchgate.netresearchgate.net Exploring these technologies for the synthesis of this compound could lead to more efficient and environmentally friendly protocols.

Synthetic ApproachPotential AdvantageRelevant Research Area
Biomass-derived feedstocksReduced reliance on petrochemicalsRenewable chemistry, Diels-Alder reactions
Advanced catalysisLower energy consumption, reduced wasteGreen catalysis, solid acid catalysts
One-pot synthesisIncreased efficiency, less solvent wasteTandem reactions, process intensification
Alternative energyFaster reaction times, improved yieldsMicrowave-assisted synthesis, sonochemistry

Exploration of Undiscovered Biological Activities and Therapeutic Applications

While the biological profile of this compound is not extensively characterized, the broader class of isobenzofuranones and related heterocyclic compounds exhibit a wide range of pharmacological activities, suggesting promising avenues for future investigation. researchgate.netnih.govimjst.org

Potential therapeutic areas for exploration include:

Neuroprotection: Isobenzofuranones have demonstrated the ability to mitigate cytotoxicity and reduce reactive oxygen species (ROS) levels in neuronal cell cultures, suggesting a potential role in treating neurodegenerative diseases. researchgate.net Future studies could assess the neuroprotective effects of this compound in models of oxidative stress-related neuronal damage. nih.govnih.gov

Enzyme Inhibition: The isobenzofuran-1(3H)-one scaffold has been identified as a promising starting point for the development of enzyme inhibitors, such as tyrosinase inhibitors. nih.govresearchgate.net Screening this compound against a panel of clinically relevant enzymes could uncover novel inhibitory activities.

Antimicrobial and Antiviral Activity: Many heterocyclic compounds, including derivatives of isobenzofuran-1(3H)-one and other related structures, have shown antimicrobial and antiviral properties. imjst.orgmdpi.comnih.gov Evaluating this compound and its derivatives against a diverse range of pathogens could lead to the discovery of new anti-infective agents.

Antioxidant and Anti-inflammatory Effects: The antioxidant properties of isobenzofuran-1(3H)-ones have been documented, and these compounds have also been investigated for their antiplatelet activity, which is linked to inflammatory pathways. nih.gov The dimethoxy substituents on the aromatic ring of this compound may enhance its antioxidant potential, warranting further investigation.

Design of Targeted Derivatives with Enhanced Selectivity and Potency

The core structure of this compound serves as a valuable template for the design and synthesis of new derivatives with improved biological activity. A systematic approach to structure-activity relationship (SAR) studies will be crucial in guiding these efforts. nih.govnih.govmdpi.comresearchgate.net

Strategies for the design of targeted derivatives include:

SAR-Guided Modifications: By systematically modifying the substituents on the aromatic ring and the dione (B5365651) moiety, it will be possible to identify key structural features that contribute to biological activity. For example, the introduction of different functional groups could modulate the compound's lipophilicity, electronic properties, and steric profile, thereby influencing its interaction with biological targets. nih.gov

Bioisosteric Replacement: Replacing certain functional groups with bioisosteres can lead to derivatives with improved pharmacokinetic properties or enhanced target binding. This approach could be used to fine-tune the activity of lead compounds derived from this compound.

Hybrid Molecule Design: Combining the isobenzofuran-1,3-dione scaffold with other known pharmacophores could result in hybrid molecules with dual or synergistic activities. This strategy has been successfully employed in the development of novel therapeutic agents. nih.gov

Derivative Design StrategyObjectiveExample Application
SAR-Guided ModificationEnhance potency and selectivityIntroduction of halogens or other functional groups to the aromatic ring.
Bioisosteric ReplacementImprove pharmacokinetic propertiesReplacing a methoxy (B1213986) group with a different electron-donating group.
Hybrid Molecule DesignAchieve dual or synergistic activityFusing the isobenzofuran-1,3-dione core with another bioactive scaffold.

Integration with Emerging Technologies in Chemical Biology and Drug Discovery

The advancement of research on this compound will be significantly accelerated by the integration of emerging technologies in chemical biology and drug discovery. These technologies can provide valuable insights into the compound's mechanism of action and facilitate the discovery of novel derivatives.

Key technologies to be integrated include:

In Silico Methods: Computational approaches such as molecular docking and pharmacophore modeling can be used to predict the binding of this compound and its derivatives to specific biological targets. nih.govplos.orgdergipark.org.trresearchgate.netmdpi.com These methods can guide the rational design of new compounds with improved affinity and selectivity.

High-Throughput Screening (HTS): HTS allows for the rapid screening of large compound libraries against a specific biological target. nih.govsemanticscholar.orgunchainedlabs.com An HTS campaign of an isobenzofuran-1,3-dione library could quickly identify compounds with desired biological activities.

Chemical Proteomics: This technology can be used to identify the protein targets of this compound within a complex biological system. This information is invaluable for elucidating the compound's mechanism of action and identifying potential off-target effects.

Click Chemistry: This versatile set of reactions can be used to efficiently synthesize a diverse library of this compound derivatives for biological screening. It can also be employed to create probes for target identification and validation studies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5,6-dimethoxyisobenzofuran-1,3-dione, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation or oxidation of dimethoxy-substituted precursors. Key factors include solvent choice (e.g., dichloromethane for electrophilic substitutions), temperature control (0–25°C to avoid side reactions), and stoichiometric ratios of reagents like BBr₃ for demethylation steps . Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to achieve >95% purity. Industrial-scale methods may employ continuous flow reactors for reproducibility .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic techniques:

  • ¹H/¹³C NMR : Verify methoxy (-OCH₃) proton signals at δ 3.8–4.0 ppm and carbonyl (C=O) carbons at δ 165–170 ppm.
  • X-ray crystallography : Resolve the fused benzofuran-dione ring system and confirm dihedral angles (e.g., 5°–10° between methoxy groups and the aromatic plane) .
  • IR spectroscopy : Identify carbonyl stretching vibrations at ~1770 cm⁻¹ and C-O-C bands at 1250–1100 cm⁻¹.

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodological Answer : The compound is hygroscopic and prone to hydrolysis in aqueous or humid environments. Stability studies recommend:

  • Storage : Anhydrous conditions (<5% RH) at 4°C in amber vials.
  • Decomposition Analysis : Use TGA (thermal gravimetric analysis) to monitor mass loss above 150°C and HPLC to detect degradation products (e.g., hydrolyzed diacids) .

Advanced Research Questions

Q. How does the electronic environment of this compound influence its reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-donating methoxy groups deactivate the aromatic ring, directing electrophiles to the 4-position. Kinetic studies using DFT calculations reveal a lower activation energy (~15 kJ/mol) for nucleophilic attacks at the carbonyl carbon compared to unsubstituted analogs. Regioselective functionalization (e.g., Grignard additions) can be achieved by modulating solvent polarity and nucleophile strength .

Q. What analytical challenges arise when characterizing byproducts in the synthesis of this compound?

  • Methodological Answer : Common byproducts include over-oxidized quinones (from excess oxidizing agents) and dimerized species (via radical coupling). Advanced techniques like LC-MS/MS and GC-TOF are required to resolve these impurities. For example, dimeric byproducts exhibit m/z ratios ~2× the parent compound (e.g., [M+H]⁺ = 378.3 vs. 190.1) .

Q. How can computational modeling predict the photophysical properties of this compound derivatives?

  • Methodological Answer : Time-dependent DFT (TD-DFT) simulations using B3LYP/6-311+G(d,p) basis sets accurately predict UV-Vis absorption maxima (e.g., λmax ≈ 280 nm for the parent compound). Solvent effects (PCM model) account for bathochromic shifts in polar aprotic media .

Q. What contradictions exist in reported biological activity data for this compound, and how can they be resolved?

  • Methodological Answer : Discrepancies in cytotoxicity assays (e.g., IC₅₀ values ranging from 10–50 μM) may stem from variances in cell line permeability or assay conditions (e.g., serum content). Standardized protocols (e.g., 72-hour exposure in serum-free media) and orthogonal assays (apoptosis markers, ROS detection) are recommended for validation .

Q. What role does this compound play in the synthesis of high-performance polymers?

  • Methodological Answer : The compound serves as a precursor for polyimide resins via polycondensation with diamines. Its rigid, planar structure enhances thermal stability (Tg > 250°C) and mechanical strength. In situ FTIR monitoring of imidization kinetics reveals optimal curing at 200–220°C for 2 hours .

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